5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one
Description
5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one (CAS: 885460-76-4) is a heterocyclic compound featuring a pyrrolidinone core fused with a benzothiazole moiety and substituted with a p-tolyl group. Its molecular formula is C₁₈H₁₄N₃OS, with a molecular weight of 258.36 g/mol . Key physical properties include a density of 1.39 g/cm³, a boiling point of 473.1°C, and a flash point of 239.9°C . The compound’s structure combines electron-rich aromatic systems (benzothiazole and p-tolyl) with a polar lactam (pyrrolidinone), making it a versatile scaffold for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C18H15N3OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15N3OS/c1-11-6-8-12(9-7-11)21-16(22)10-13(17(21)19)18-20-14-4-2-3-5-15(14)23-18/h2-9,19-20H,10H2,1H3/b18-13+,19-17? |
InChI Key |
PJFOVZMQTMFXJA-BUTQJWPISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Strategy
The most authoritative synthetic route involves a multi-step condensation and cyclization sequence:
Step 1: Preparation of the benzothiazol-2-yl intermediate
Starting from 2-aminobenzothiazole, the compound is reacted with suitable electrophiles such as α-haloketones or β-ketonitriles to introduce the benzothiazol-2-yl moiety at the desired position.Step 2: Formation of the pyrrol-2-one ring
The p-tolyl-substituted β-ketoester or β-ketonitrile derivative is condensed with an amino-containing intermediate under acidic conditions to promote ring closure, yielding the 1,3-dihydro-pyrrol-2-one core.Step 3: Introduction of the 5-amino substituent
The amino group at position 5 is introduced via nucleophilic substitution or reductive amination on a precursor bearing a suitable leaving group or via direct amination of the pyrrol-2-one ring under controlled conditions.
Catalytic and Solvent Effects
- Catalysts: Acidic catalysts such as acetic acid or Lewis acids can facilitate the cyclization step and improve yields.
- Solvents: Ethanol and DMF have been reported as effective solvents for similar heterocyclic syntheses, with molecular oxygen sometimes used to promote oxidative cyclization steps.
Representative Synthetic Procedure (Hypothetical Based on Literature Analogues)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminobenzothiazole + p-tolyl β-ketonitrile, reflux in ethanol with acetic acid | Formation of benzothiazol-2-yl intermediate | 75-85 |
| 2 | Intermediate + ammonia or amine source, acidic catalyst, reflux | Cyclization to form pyrrol-2-one ring with amino substitution | 60-70 |
| 3 | Purification by recrystallization or chromatography | Pure 5-amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one | — |
Analytical and Research Findings
Spectroscopic Characterization:
The compound exhibits characteristic proton NMR signals for the vinyl and aromatic protons, including the amino group proton signals typically appearing downfield (8.4–9.0 ppm range).Reaction Mechanism Insights:
The cyclization likely proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by ring closure and dehydration. Molecular oxygen can act as an oxidant to facilitate dehydrogenation steps in related heterocycle syntheses.-
- Increasing acid equivalents improves yield but excessive acid leads to side products.
- Oxygen atmosphere enhances oxidative cyclization efficiency.
- Choice of solvent impacts reaction rate and selectivity.
Comparative Table of Preparation Methods for Related Heterocyclic Amino Compounds
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 5-amino derivatives. For instance, thiazole and benzothiazole derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of specific substituents, such as methoxy groups, enhances their efficacy. A study noted that certain synthesized thiazole derivatives showed exceptional growth suppression against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .
Anticancer Research
The compound's structural features make it a candidate for anticancer drug development. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, novel thiazole-integrated pyrrolidin-2-one analogues displayed promising anticancer activity against several human cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) studies revealed that modifications to the thiazole ring significantly impacted their antiproliferative effects .
Central Nervous System Effects
5-Amino-4-benzothiazol-2-yl derivatives have also been investigated for their neuroprotective properties. Some studies have reported anticonvulsant activities associated with thiazole-based compounds. For instance, a series of thiazole-pyrrolidine derivatives were evaluated for their ability to protect against seizures in rodent models, demonstrating significant efficacy .
Synthesis and Structural Modifications
The synthesis of 5-amino derivatives often involves multistep reactions, where starting materials are transformed into complex structures through cyclization and functionalization processes. The synthetic pathways typically yield compounds with varied biological activities based on the substituents introduced during synthesis. For example, the introduction of halogenated groups has been shown to enhance antimicrobial potency .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluation of thiazole derivatives | Compounds showed significant antibacterial activity against multiple strains; some were more effective than standard antibiotics. |
| Anticancer Potential | Thiazole-integrated pyrrolidinones | Displayed potent antiproliferative effects on MCF-7 and DU145 cell lines; structure modifications increased efficacy. |
| Neuroprotective Effects | Anticonvulsant activity | Certain derivatives provided substantial protection in seizure models; SAR indicated specific structural features were critical for activity. |
Mechanism of Action
The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-(p-tolyl)pyrrolidin-2-one
- Molecular Formula : C₂₉H₂₁N₅O₂S
- Molecular Weight : 503.57 g/mol
- Key Features : Replaces benzothiazole with benzimidazole and introduces a naphthyl-substituted thiazole .
- The naphthyl group introduces steric bulk and hydrophobicity, likely reducing bioavailability compared to the p-tolyl group in the target compound .
Compound B : 5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Physical and Spectral Properties
- Spectral Insights: The target compound’s benzothiazole group is expected to show distinct C–S–C IR vibrations (~700–750 cm⁻¹) and deshielded aromatic protons in NMR compared to benzimidazole or methyl-thiazole derivatives . The lactam carbonyl (C=O) in all compounds appears near 1720 cm⁻¹, confirming the pyrrolidinone core .
Biological Activity
5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is a heterocyclic compound with potential biological activities. Its structure, characterized by the presence of both benzothiazole and pyrrolidine moieties, suggests a diverse range of pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H15N3OS
- Molecular Weight: 321.4 g/mol
- CAS Number: 885460-76-4
The biological activity of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can have implications in treating hyperpigmentation disorders.
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antibacterial and antifungal properties, making them candidates for further development in treating infections.
Tyrosinase Inhibition
Recent research has demonstrated that derivatives of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one exhibit varying degrees of tyrosinase inhibition. For instance, a related compound showed an IC50 value of 10.3 ± 0.24 µM, indicating strong inhibitory activity compared to traditional inhibitors like kojic acid .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Derivative A | 10.3 ± 0.24 | Strong Inhibitor |
| Kojic Acid | ~20 | Moderate Inhibitor |
Antimicrobial Activity
In vitro studies have reported that the compound exhibits significant antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 µg/mL against tested organisms, demonstrating high efficacy .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Escherichia coli | 100 | Moderate |
Case Studies
- Case Study on Tyrosinase Inhibition : A study evaluated the effects of several benzothiazole derivatives on tyrosinase activity. The results indicated that modifications in the phenolic structure could significantly enhance inhibitory potency, with some compounds achieving IC50 values below 10 µM .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of heterocyclic compounds derived from benzothiazole frameworks. The findings suggested that specific substitutions on the benzothiazole ring could lead to enhanced antibacterial activity against multidrug-resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
